H-Beta-ala-trp-oh 2HO

Description

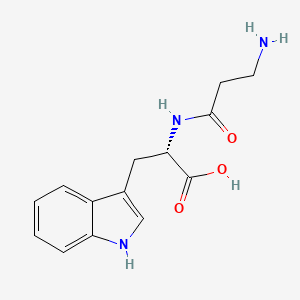

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c15-6-5-13(18)17-12(14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7,15H2,(H,17,18)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBHIIZGJUBURO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Analytical Techniques for Characterization and Quantification of H Beta Ala Trp Oh 2ho

Advanced Chromatographic and Electrophoretic Approaches

Separation techniques are fundamental in analyzing dipeptides, as they allow for the isolation of the target analyte from other components in a mixture. This is particularly important for distinguishing between structurally similar molecules, such as isomers, which is a common challenge in peptide analysis. acs.orgresearchgate.net High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are premier techniques in this domain, especially when coupled with mass spectrometry for sensitive and specific detection. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of peptides and their metabolites. researchgate.netmdpi.com This method combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. polarispeptides.comnih.gov In a typical reversed-phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, containing an acid modifier such as formic acid to improve peak shape and ionization efficiency. mdpi.comfrontiersin.org

The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between the stationary and mobile phases. For β-Alanyl-L-tryptophan, the hydrophobic indole (B1671886) side chain of the tryptophan residue provides strong retention on a reversed-phase column. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to elute peptides with varying hydrophobicities. thermofisher.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that generates intact molecular ions from the peptide. nih.gov In the tandem mass spectrometer, the precursor ion corresponding to the protonated dipeptide ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification, even in complex biological matrices. nih.govyoutube.com LC-MS/MS has been successfully developed for the simultaneous determination of tryptophan and numerous related metabolites in various samples. nih.gov

| Parameter | Description/Typical Value | Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | mdpi.comresearchgate.net |

| Stationary Phase (Column) | Reversed-phase C18 (e.g., Zorbax Eclipse, Restek Ultra Aqueous) | mdpi.comnih.gov |

| Mobile Phase A | Water with 0.1% - 0.5% formic acid | mdpi.comfrontiersin.org |

| Mobile Phase B | Acetonitrile with 0.1% - 0.5% formic acid | frontiersin.org |

| Elution Mode | Gradient elution | frontiersin.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Quantification | Based on area under the curve for specific MRM transitions, often using a stable isotope-labeled internal standard | mdpi.com |

Capillary electrophoresis (CE) is another high-resolution separation technique that is highly complementary to LC. acs.orgresearchgate.net CE separates molecules based on their charge-to-size ratio in an electric field applied across a narrow-bore capillary filled with a background electrolyte. nih.gov This technique offers extremely high separation efficiency, short analysis times, and requires minimal sample volume. acs.orgresearchgate.net

When coupled with MS/MS, CE-MS/MS becomes a powerful tool for dipeptide analysis. researchgate.net It is particularly advantageous for separating structural isomers that may be difficult to resolve chromatographically. acs.org For a dipeptide like β-Alanyl-L-tryptophan, its amphoteric nature means its net charge can be manipulated by adjusting the pH of the background electrolyte, allowing for fine-tuning of the separation. The development of novel analytical platforms combining both LC-MS/MS and CE-MS/MS has enabled the comprehensive profiling and quantification of hundreds of dipeptides in biological samples, achieving low detection limits in the nanomolar range. acs.orgresearchgate.net

The presence of a beta-amino acid (β-alanine) and a chiral alpha-amino acid (L-tryptophan) in the dipeptide structure makes stereochemical analysis critical, as the biological properties of peptides are highly dependent on the chirality of their constituent amino acids. sigmaaldrich.comchromatographytoday.com Chiral separation techniques are employed to separate enantiomers (like L- and D-tryptophan) or diastereomers that could arise during synthesis.

Two main strategies are used for chiral separations by HPLC and CE: nih.govresearchgate.net

Direct Methods : These methods utilize a chiral environment to differentiate between stereoisomers. In HPLC, this is achieved by using a chiral stationary phase (CSP). chromatographytoday.comchiraltech.com CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or zwitterionic cinchona alkaloid derivatives have proven effective for separating a wide range of underivatized amino acids and small peptides. sigmaaldrich.comchromatographytoday.comchiraltech.com In CE, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.govresearchgate.net The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, thus enabling their separation. researchgate.net

Indirect Methods : This approach involves derivatizing the analyte with a chiral reagent to create diastereomeric pairs. nih.govresearchgate.net These diastereomers have different physicochemical properties and can be separated using standard, non-chiral reversed-phase HPLC. nih.gov

The ability to separate free amino acids without derivatization is a significant advantage of direct methods using CSPs, as it eliminates potential uncertainty in the determination of the enantiomeric configuration. chromatographytoday.comchiraltech.com

| Methodology | Principle | Advantages | Common Application | Reference |

|---|---|---|---|---|

| Direct HPLC (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | No derivatization required; broad applicability for various amino acids and peptides. | Purity analysis of chiral building blocks and synthetic peptides. | sigmaaldrich.comchromatographytoday.comchiraltech.com |

| Direct CE (Chiral Selector) | Formation of transient diastereomeric complexes with a chiral additive in the electrolyte. | High separation efficiency; low sample and reagent consumption. | Determination of trace enantiomeric impurities. | nih.govresearchgate.net |

| Indirect HPLC/CE | Pre-column derivatization with a chiral reagent to form diastereomers. | Uses conventional (non-chiral) columns/systems; can enhance detection sensitivity. | Enantiomeric analysis when direct methods are not suitable. | nih.govresearchgate.net |

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about a molecule's structure, conformation, and electronic properties. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the unambiguous structural elucidation of dipeptides like β-Alanyl-L-tryptophan.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the three-dimensional structure of molecules in solution. polarispeptides.comresolvemass.ca It provides detailed information on atom connectivity and spatial proximity. For β-Alanyl-L-tryptophan, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR : The 1D proton NMR spectrum gives information about the chemical environment of each hydrogen atom. For β-Alanyl-L-tryptophan, one would expect to see characteristic signals for the aromatic protons of the tryptophan indole ring (typically between 7.0 and 7.6 ppm), the α-proton of the tryptophan residue, and the aliphatic protons of the β-alanine moiety. bmrb.iohmdb.cachemicalbook.com

2D NMR : Experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to link adjacent protons within the β-alanine and tryptophan spin systems. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is crucial for the unambiguous assignment of the molecular structure.

| Proton Assignment | Expected Chemical Shift Range (ppm) | Comments | Reference |

|---|---|---|---|

| Tryptophan Indole H (aromatic) | 7.0 - 7.7 | Multiple signals (doublets, triplets) characteristic of the indole ring. | bmrb.iochemicalbook.com |

| Tryptophan α-CH | ~4.0 - 4.5 | Coupled to the adjacent β-protons. | bmrb.iochemicalbook.com |

| Tryptophan β-CH₂ | ~3.3 - 3.5 | Coupled to the α-proton. | bmrb.iochemicalbook.com |

| β-Alanine α-CH₂ | ~2.5 - 2.7 | Adjacent to the carboxyl group. Typically a triplet. | hmdb.ca |

| β-Alanine β-CH₂ | ~3.1 - 3.3 | Adjacent to the amide nitrogen. Typically a triplet. | hmdb.ca |

UV-Visible and Infrared spectroscopy provide complementary structural information by probing electronic and vibrational transitions, respectively.

UV-Visible Spectroscopy : The UV-Vis spectrum of β-Alanyl-L-tryptophan is dominated by the electronic transitions of the tryptophan indole ring. thermofisher.com Aromatic amino acids are the primary chromophores in peptides in the near-UV range. thermofisher.com Tryptophan exhibits a strong absorption maximum at approximately 280 nm. The peptide bond itself also absorbs light, but in the far-UV region (around 190-220 nm). nih.gov Subtle shifts in the tryptophan absorption peak can be used to study its local environment and interactions with other molecules. thermofisher.com

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to the functional groups present in a peptide and its backbone conformation. thermofisher.comarxiv.org Key vibrational bands for a dipeptide include:

Amide A band (~3300 cm⁻¹) : Associated with the N-H stretching vibration.

Amide I band (~1650 cm⁻¹) : Primarily due to the C=O stretching vibration of the peptide backbone. Its exact frequency is sensitive to the peptide's secondary structure. thermofisher.com

Amide II band (~1550 cm⁻¹) : Arises from a combination of N-H bending and C-N stretching vibrations. thermofisher.com

These characteristic bands allow for the confirmation of the peptide structure and can be used to study conformational changes. arxiv.org IR-UV ion dip spectroscopy is an advanced gas-phase technique that can provide conformer-specific IR spectra for isolated peptides. arxiv.orgrsc.org

| Spectroscopy | Feature | Associated Moiety/Transition | Reference |

|---|---|---|---|

| UV-Visible | ~280 nm | π → π* transition of the Tryptophan indole ring | thermofisher.com |

| ~190-220 nm | π → π* transition of the amide (peptide) bond | nih.gov | |

| Infrared | ~3300 cm⁻¹ (Amide A) | N-H stretch | arxiv.org |

| ~1650 cm⁻¹ (Amide I) | C=O stretch of the peptide bond | thermofisher.com | |

| ~1550 cm⁻¹ (Amide II) | N-H bend and C-N stretch | thermofisher.com |

Fluorescence Spectroscopy for Tryptophan-Containing Peptides

Fluorescence spectroscopy is a highly sensitive and non-destructive technique widely employed for the investigation of tryptophan-containing peptides like H-Beta-ala-trp-oh. The intrinsic fluorescence of the tryptophan residue serves as a natural probe of its local environment, making this method particularly valuable for studying conformational changes, interactions, and dynamics.

The photophysical properties of tryptophan are complex and highly sensitive to its surroundings. The fluorescence emission of the indole moiety is influenced by factors such as solvent polarity, pH, and the presence of quenching agents. In polar solvents, the emission spectrum of tryptophan is generally broad with a maximum around 350 nm. Changes in the local microenvironment of the tryptophan residue within a peptide can lead to shifts in the emission maximum and alterations in the fluorescence quantum yield and lifetime.

Detailed Research Findings:

Research on tryptophan-containing dipeptides has revealed that the fluorescence quantum yield is significantly influenced by the pH of the solution. At low pH, the protonated amino group can act as a quencher, leading to a lower quantum yield. As the pH increases, the deprotonation of the amino and carboxylic acid groups can alter the electrostatic environment around the indole ring, often resulting in an increased quantum yield. This phenomenon is attributed to the modulation of photoinduced electron transfer (PET) processes, where the indole ring in its excited state can be quenched by nearby electron-withdrawing or electron-donating groups.

Furthermore, the fluorescence decay of tryptophan and its peptides is often not a single exponential process. It is frequently described by a multi-exponential decay, indicating the existence of different conformational states (rotamers) of the tryptophan side chain in the ground state, each with its own characteristic fluorescence lifetime. For instance, studies on simple tryptophan dipeptides have often reported biexponential or even triexponential decay kinetics. These lifetimes are sensitive to the peptide's conformation and its interaction with the solvent.

The table below presents typical fluorescence quantum yields for tryptophan and related dipeptides under different conditions, illustrating the sensitivity of this parameter to the chemical environment.

Table 1: Fluorescence Quantum Yield of Tryptophan and Related Dipeptides

| Compound | Solvent/Condition | Quantum Yield (Φ) |

|---|---|---|

| Tryptophan | Water (pH 7) | ~0.13 |

| Tryptophan | 0.1 M HCl (pH 1) | ~0.09 |

| Tryptophan | 0.1 M NaOH (pH 13) | ~0.20 |

| Ala-Trp | Water (pH 7) | ~0.08 |

This table is interactive. You can sort and filter the data.

Electroanalytical Methods for Mechanistic Insights

Electroanalytical methods, particularly voltammetric techniques, provide valuable mechanistic insights into the redox behavior of tryptophan-containing peptides such as H-Beta-ala-trp-oh. The indole ring of tryptophan is electroactive and can be oxidized at a suitable electrode surface. The characteristics of this oxidation process, such as the peak potential and current, are dependent on the molecular structure and the experimental conditions.

Cyclic voltammetry (CV) is a commonly used technique to study the electrochemical properties of tryptophan and its peptides. The oxidation of the tryptophan residue is an irreversible process that typically occurs at a potential of around +0.7 to +1.0 V versus a standard reference electrode, depending on the pH and the electrode material. The mechanism of oxidation is complex and can involve the formation of various oxidation products. The initial step is believed to be a one-electron, one-proton process to form an indole radical cation, which can then undergo further reactions.

Detailed Research Findings:

Studies on the electrochemical oxidation of tryptophan-containing peptides have shown that the peptide backbone can influence the oxidation potential and the reaction mechanism. The presence of adjacent amino acid residues can affect the ease of electron removal from the indole ring. The pH of the electrolyte solution plays a crucial role, as the oxidation process often involves proton transfer. Generally, the oxidation potential of tryptophan decreases as the pH increases, indicating that protons are involved in the electrode reaction.

The nature of the working electrode also significantly impacts the voltammetric response. Modified electrodes, such as those incorporating carbon nanotubes, graphene, or metallic nanoparticles, have been shown to enhance the sensitivity and selectivity of tryptophan detection by lowering the overpotential for its oxidation and increasing the peak current. These enhancements are often attributed to the increased surface area and catalytic activity of the modified electrodes.

The data in the following table provides representative electrochemical parameters for the oxidation of tryptophan, which serves as a model for the behavior of tryptophan-containing dipeptides.

Table 2: Electrochemical Oxidation Parameters for Tryptophan

| Electrode | pH | Peak Potential (Ep vs. Ag/AgCl) |

|---|---|---|

| Glassy Carbon | 3.0 | ~0.85 V |

| Glassy Carbon | 7.0 | ~0.70 V |

| Glassy Carbon | 9.0 | ~0.60 V |

This table is interactive. You can sort and filter the data.

By studying the voltammetric behavior of H-Beta-ala-trp-oh under various conditions, it is possible to gain a deeper understanding of its redox properties and develop sensitive analytical methods for its quantification.

Molecular and Cellular Investigations of H Beta Ala Trp Oh 2ho and Its Biological Repercussions Non Clinical Focus

Role as a Model Compound in Peptide Structure-Function Relationship Studies

Dipeptides containing tryptophan are frequently utilized as model compounds to investigate the fundamental principles of peptide structure and function. The unique properties of the tryptophan residue, particularly its large, hydrophobic, and fluorescent indole (B1671886) side chain, make it an intrinsic probe for studying peptide conformation and interactions.

While specific studies employing β-Alanyl-L-tryptophan as a model compound are not extensively documented, the principles derived from studies of other tryptophan-containing peptides are applicable. The tryptophan residue is critical for the activity of many biomolecules, despite its low relative abundance in protein sequences bio-rad.com. Its indole ring can participate in a variety of non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions, which are crucial for protein structure and ligand binding acs.orgkhanacademy.org.

The presence of the β-alanine residue introduces a degree of conformational flexibility that differs from dipeptides composed solely of α-amino acids. This additional methylene (B1212753) group in the backbone can influence the peptide's secondary structure and its ability to adopt specific conformations required for biological activity. Peptides containing β-amino acids have been shown to modulate the conformation, dynamics, and proteolytic susceptibility of native peptides acs.org. Therefore, β-Alanyl-L-tryptophan could serve as a valuable model for exploring how modifications to the peptide backbone affect interactions with biological targets.

Table 1: Physicochemical Properties of Tryptophan Relevant to Structure-Function Studies

| Property | Description | Significance in Model Peptides |

|---|---|---|

| Fluorescence | The indole side chain is intrinsically fluorescent, with its emission spectrum being sensitive to the local environment. | Allows for the use of fluorescence spectroscopy to monitor peptide binding, conformational changes, and insertion into membranes without the need for external labels. youtube.com |

| Hydrophobicity | The large indole ring is predominantly nonpolar. | Drives the partitioning of the peptide into hydrophobic environments, such as the core of proteins or lipid membranes. khanacademy.org |

| π-Interactions | The aromatic ring system can engage in π-π stacking with other aromatic residues and cation-π interactions with positively charged groups. | These interactions are critical for stabilizing protein structures and for the binding of peptides to their receptors. acs.org |

| Hydrogen Bonding | The nitrogen atom in the indole ring can act as a hydrogen bond donor. | Contributes to the specificity and stability of peptide-protein and peptide-ligand interactions. khanacademy.org |

Enzymatic Processing and Metabolic Fate of Dipeptides

The metabolic journey of dipeptides like β-Alanyl-L-tryptophan involves enzymatic hydrolysis into their constituent amino acids, which can then be utilized by the cell. The specificity of peptidases and the biosynthetic pathways of related compounds provide insight into the likely metabolic fate of this dipeptide.

Dipeptides are typically hydrolyzed by peptidases, which exhibit varying degrees of substrate specificity. The hydrolysis of dipeptides can occur either at the plasma membrane or within the cytoplasm after transport into the cell nih.gov. While the specific peptidases that act on β-Alanyl-L-tryptophan have not been extensively characterized, general principles of peptidase specificity suggest that enzymes with a preference for aromatic residues at the C-terminus would be involved. For example, chymotrypsin (B1334515) is a protease that cleaves peptide bonds on the carboxyl side of aromatic amino acids like tryptophan, phenylalanine, and tyrosine youtube.com.

The presence of a β-amino acid can influence the rate of enzymatic hydrolysis. Peptides containing β-amino acids are often more resistant to degradation by peptidases compared to their α-amino acid counterparts, which can prolong their biological activity acs.org.

The biosynthesis of β-Alanyl-L-tryptophan is not as well-defined as that of its constituent amino acids. However, insights can be gained from the well-characterized biosynthesis of the structurally similar dipeptide carnosine (β-alanyl-L-histidine). Carnosine is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase in an ATP-dependent reaction nih.govresearchgate.netsigmaaldrich.com. It is plausible that a similar enzymatic mechanism could synthesize β-Alanyl-L-tryptophan from β-alanine and L-tryptophan.

The precursors for this potential synthesis are readily available in the cell. β-alanine is a non-essential amino acid formed through various metabolic pathways, including the degradation of uracil (B121893) bio-rad.com. L-tryptophan is an essential amino acid obtained from the diet and is a precursor for the synthesis of several important molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) microbiologyjournal.orgnih.gov.

The enzyme tryptophan synthase is responsible for the final two steps in the biosynthesis of L-tryptophan. It catalyzes the reaction between indole-3-glycerol phosphate (B84403) and serine to produce tryptophan microbiologyjournal.orgnih.gov. While tryptophan synthase is not directly involved in the synthesis of the dipeptide, it highlights the cellular machinery available for tryptophan metabolism.

Table 2: Comparison of Biosynthetic Pathways for Related Dipeptides

| Dipeptide | Constituent Amino Acids | Synthesizing Enzyme | Key Features of Biosynthesis |

|---|---|---|---|

| Carnosine | β-Alanine, L-Histidine | Carnosine Synthase | ATP-dependent ligation of the two amino acids. nih.govresearchgate.net |

| Anserine | β-Alanine, 3-Methylhistidine | Carnosine N-methyltransferase | Methylation of carnosine. wikipedia.org |

| β-Alanyl-L-tryptophan (Hypothesized) | β-Alanine, L-Tryptophan | Putative Dipeptide Synthase | Likely an ATP-dependent mechanism similar to carnosine synthase. |

Molecular Interactions in Cellular Systems

The biological effects of β-Alanyl-L-tryptophan would be mediated by its interactions with various cellular components, including receptors and membranes. The tryptophan residue is expected to play a dominant role in these interactions.

The tryptophan residue is frequently found in the binding sites of proteins and is often critical for ligand recognition and affinity oup.comnih.gov. Its unique structural and chemical properties allow it to engage in multiple types of interactions that contribute to the specificity and strength of binding acs.orgkhanacademy.org. For instance, a glucose-based naphtho crown ether has been shown to selectively bind tryptophan and tryptophan-containing tripeptides in aqueous media, highlighting the potential for specific molecular recognition of the tryptophan side chain nih.gov.

While there is no direct evidence of β-Alanyl-L-tryptophan binding to a specific receptor, its structural components suggest potential interactions. The β-alanine moiety may influence the peptide's conformation, presenting the tryptophan side chain in an optimal orientation for receptor binding. Some neuropeptides contain β-alanine, and this residue can affect their biological activity nih.govswolverine.com.

Allosteric modulation, where a molecule binds to a site on a receptor distinct from the primary binding site to modulate its activity, is another potential mechanism of action. The tryptophan synthase complex provides a classic example of allosteric regulation, where binding of ligands at one site influences the catalytic activity at a distant site nih.gov. It is conceivable that small peptides like β-Alanyl-L-tryptophan could act as allosteric modulators of certain receptors, although this remains to be experimentally verified.

The interaction of peptides with cellular membranes is a crucial aspect of their biological activity. Tryptophan residues are known to play a significant role in the anchoring and orientation of peptides and proteins within lipid bilayers cambridge.orgnih.gov. The indole side chain preferentially partitions to the interfacial region of the membrane, with the aromatic ring system interacting with the lipid acyl chains and the polar N-H group interacting with the lipid headgroups or water cambridge.orgnih.govnih.gov.

Studies with tryptophan-containing peptides have shown that the number and position of tryptophan residues can significantly influence their ability to interact with and permeate cell membranes nih.govnih.gov. The interaction is often enthalpy-driven, suggesting that specific interactions like hydrogen bonding and van der Waals forces are more important than the classic hydrophobic effect nih.gov.

The presence of β-alanine could affect the dipeptide's interaction with the membrane by altering its conformational dynamics and the presentation of the tryptophan side chain to the lipid bilayer. The increased flexibility of the peptide backbone might facilitate the insertion of the tryptophan residue into the membrane. While it is unlikely that a small dipeptide like β-Alanyl-L-tryptophan would form stable pores, it could transiently disrupt the membrane, potentially leading to increased permeability.

Table 3: Key Interactions of Tryptophan Residues with Lipid Membranes

| Type of Interaction | Description | Consequence for Peptide-Membrane Association |

|---|---|---|

| Hydrophobic Interaction | The nonpolar indole ring partitions into the hydrophobic core of the membrane. | Anchors the peptide within the lipid bilayer. nih.gov |

| Hydrogen Bonding | The indole N-H group can form hydrogen bonds with lipid headgroup atoms (e.g., phosphate, carbonyl) or water molecules. | Orients the peptide at the membrane interface. cambridge.org |

| Cation-π Interaction | The electron-rich indole ring can interact with positively charged lipid headgroups (e.g., choline). | Contributes to the binding affinity and stabilization of the peptide at the membrane surface. acs.org |

| Dipole-Dipole Interactions | The dipole moment of the indole ring can interact with the dipoles of the lipid headgroups and water molecules. | Influences the orientation and depth of insertion of the tryptophan side chain. cambridge.org |

Influence on Protein Synthesis and Metabolism Pathways

The dipeptide H-Beta-ala-trp-oh, composed of β-alanine and tryptophan, is anticipated to influence protein synthesis and various metabolic pathways, drawing upon the known biological roles of its constituent amino acids. While direct studies on this specific dipeptide are not extensively documented in publicly available research, the individual effects of β-alanine and L-tryptophan provide a basis for understanding its potential molecular and cellular impacts.

L-tryptophan is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. Its fundamental role is to act as a building block in protein synthesis. nbinno.com Research has shown that tryptophan availability can be a rate-limiting factor in the synthesis of new proteins. nih.gov In vitro studies using bovine mammary epithelial cells have demonstrated that supplementation with L-tryptophan can increase protein concentration in the cell medium. nih.gov This is achieved by stimulating the expression of genes and proteins related to protein and energy metabolism. nih.gov Specifically, L-tryptophan has been observed to upregulate pathways such as glycolysis and the pentose (B10789219) phosphate pathway, which are crucial for providing the energy required for the energetically demanding process of protein synthesis. nih.gov Furthermore, tryptophan has been shown to stimulate the translocation of nuclear mRNA into the cytoplasm in liver cells, a key step in initiating protein synthesis. nih.gov

β-alanine, a non-proteinogenic amino acid, is not directly incorporated into proteins. healthline.com However, its influence on metabolism is significant, primarily through the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with various physiological roles. researchgate.netwikipedia.org In vitro studies on C2C12 myotubes have indicated that β-alanine treatment can elevate markers associated with improved oxidative metabolism. nih.gov This includes an increase in the expression of peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor A (TFAM), leading to an increase in mitochondrial content. nih.gov Concurrently, β-alanine has been shown to stimulate markers of glycolytic metabolism, such as myocyte enhancer factor 2 (MEF-2) and glucose transporter 4 (GLUT4). nih.gov These findings suggest that β-alanine can enhance cellular energetic pathways.

The combination of β-alanine and tryptophan in a single dipeptide molecule suggests a potential for multifaceted effects on cellular metabolism. The tryptophan component would directly contribute to the amino acid pool for protein synthesis, while the β-alanine component could potentially enhance the metabolic infrastructure necessary to support such anabolic processes.

Table 1: Investigated Effects of H-Beta-ala-trp-oh 2HO Constituents on Protein Synthesis and Metabolism

| Component | Investigated Effect | Model System | Key Findings |

| L-Tryptophan | Protein Synthesis | Bovine Mammary Epithelial Cells | Increased protein concentration; stimulated genes and proteins related to protein and energy metabolism. nih.gov |

| L-Tryptophan | mRNA Translocation | Rat Liver Cells | Enhanced nucleocytoplasmic translocation of mRNA. nih.gov |

| β-Alanine | Oxidative Metabolism | C2C12 Myotubes | Elevated markers of oxidative metabolism (PPARβ/δ, TFAM) and increased mitochondrial content. nih.gov |

| β-Alanine | Glycolytic Metabolism | C2C12 Myotubes | Stimulated markers of glycolytic metabolism (MEF-2, GLUT4). nih.gov |

Exploration of Biological Activities in vitro

The potential biological activities of H-Beta-ala-trp-oh in vitro can be inferred from the known properties of tryptophan, β-alanine, and related dipeptides. These activities primarily revolve around antioxidant effects and the modulation of enzymatic processes.

Tryptophan and peptides containing this amino acid have demonstrated notable antioxidant properties. researchgate.net The indole ring of tryptophan is an effective scavenger of free radicals. nih.gov Studies on tryptophan-containing dipeptides have explored their anti-angiogenic effects, which are mediated through the modulation of signaling pathways such as VEGFR-2 phosphorylation. researchgate.net The specific sequence and conformation of these dipeptides are crucial for their activity. researchgate.net

β-alanine's primary in vitro biological activity is linked to its role as a precursor to carnosine. youtube.com Carnosine (β-alanyl-L-histidine) is a dipeptide with well-documented antioxidant and pH-buffering capabilities. researchgate.netwikipedia.org It can scavenge reactive oxygen species (ROS) and chelate divalent metal ions. wikipedia.org While H-Beta-ala-trp-oh is not carnosine, the presence of the β-alanine moiety suggests the potential for related functionalities, although this would need to be confirmed through direct experimental investigation. The antioxidant properties of both tryptophan and β-alanine-containing dipeptides suggest a potential synergistic effect in H-Beta-ala-trp-oh.

Regarding the modulation of enzymatic activity, tryptophan-containing peptides have been shown to influence various enzymes. For instance, certain dipeptides have been investigated for their inhibitory effects on enzymes like angiotensin-converting enzyme (ACE). researchgate.net The specific amino acid sequence plays a critical role in the potency and selectivity of such inhibition. researchgate.net

Table 2: Potential in vitro Biological Activities of H-Beta-ala-trp-oh 2HO Based on its Constituents

| Constituent/Related Compound | Biological Activity | Mechanism/Observation |

| Tryptophan | Antioxidant | Scavenging of free radicals by the indole ring. researchgate.netnih.gov |

| Tryptophan-containing dipeptides | Anti-angiogenic | Modulation of VEGFR-2 signaling. researchgate.net |

| β-Alanine (as a precursor to Carnosine) | Antioxidant | Carnosine scavenges reactive oxygen species and chelates metal ions. researchgate.netwikipedia.org |

| β-Alanine (as a precursor to Carnosine) | pH Buffering | Carnosine acts as an intracellular buffer. wikipedia.org |

| Tryptophan-containing dipeptides | Enzymatic Modulation | Potential for inhibition of enzymes such as ACE, dependent on sequence. researchgate.net |

Structure Activity Relationship Sar and Structural Biology of H Beta Ala Trp Oh 2ho Analogues

Impact of Beta-Amino Acid Inclusion on Peptide Conformation and Dynamics

The inclusion of a β-amino acid, such as the β-alanine in H-Beta-ala-trp-oh, can induce specific and predictable conformational preferences. nih.gov Depending on the substitution pattern on the β-amino acid, various helical and turn structures can be stabilized. For instance, β-peptides have been shown to form stable helices, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. wikipedia.org The presence of β-amino acids can also influence the formation of β-turns, which are critical for the folding and function of many peptides and proteins. nih.gov

The impact of β-amino acid inclusion on peptide dynamics is also a crucial factor. The increased conformational flexibility of the β-amino acid backbone, compared to the more rigid α-peptide backbone, can have a profound effect on the entropy of the molecule. This can either be advantageous or detrimental to binding affinity, depending on the specific receptor interactions. In some cases, the pre-organization of the peptide into a bioactive conformation due to the β-amino acid can reduce the entropic penalty upon binding, leading to enhanced activity. nih.gov

Table 1: Influence of β-Amino Acid Incorporation on Peptide Structural Elements

| Structural Feature | Observation | Implication for H-Beta-ala-trp-oh Analogues |

| Backbone Conformation | Can induce stable helical and turn structures (e.g., 14-helix, β-turns). acs.orgwikipedia.org | The β-alanine residue likely plays a key role in defining the three-dimensional shape of the dipeptide, which in turn affects its interaction with biological targets. |

| Conformational Stability | Can either increase or decrease overall peptide stability depending on the surrounding sequence and environment. nih.gov | Modifications to the β-alanine or its replacement with other β-amino acids could be used to fine-tune the conformational stability of the analogues. |

| Molecular Dynamics | Introduces greater backbone flexibility, which can alter the entropic component of binding affinity. nih.gov | The inherent flexibility of the β-alanine may allow the tryptophan residue to adopt multiple orientations for optimal receptor engagement. |

Role of Tryptophan Residue in Biological Recognition and Activity

The tryptophan residue, with its large, aromatic indole (B1671886) side chain, is frequently involved in critical molecular recognition events. nih.govnih.gov Its unique properties allow it to participate in a variety of non-covalent interactions, including hydrophobic interactions, hydrogen bonding (via the indole N-H group), and cation-π interactions. nih.gov In the context of H-Beta-ala-trp-oh and its analogues, the tryptophan residue is paramount for biological recognition and activity.

The indole side chain of tryptophan can serve as a crucial binding motif, inserting into hydrophobic pockets of target proteins or participating in π-stacking interactions with other aromatic residues. beilstein-journals.org The ability of the indole N-H to act as a hydrogen bond donor further enhances its binding capabilities, allowing for specific interactions with hydrogen bond acceptors on a receptor. nih.gov

Table 2: Contribution of the Tryptophan Residue to Molecular Interactions

| Interaction Type | Description | Significance for H-Beta-ala-trp-oh Analogues |

| Hydrophobic Interactions | The large, nonpolar indole ring readily interacts with hydrophobic regions of a binding site. nih.gov | This is likely a primary driving force for the binding of the dipeptide to its biological target. |

| Hydrogen Bonding | The indole N-H group can act as a hydrogen bond donor. nih.gov | Provides specificity and contributes to the overall binding affinity. |

| Cation-π Interactions | The electron-rich indole ring can interact favorably with positively charged residues like lysine (B10760008) or arginine. nih.gov | May play a role in orienting the dipeptide within the binding pocket of a target protein. |

| π-Stacking | The aromatic indole ring can stack with other aromatic residues (e.g., phenylalanine, tyrosine) in the binding site. | Contributes to the stability of the ligand-receptor complex. |

Design of Conformationally Restricted Dipeptide Analogs for SAR Studies

To elucidate the bioactive conformation of H-Beta-ala-trp-oh, the design and synthesis of conformationally restricted analogues are invaluable tools in SAR studies. nih.gov By reducing the number of accessible conformations, researchers can favor a specific three-dimensional arrangement that may lead to enhanced binding affinity and selectivity. nih.gov

One common strategy for introducing conformational constraints is the incorporation of cyclic structures or sterically demanding groups. For example, replacing the flexible β-alanine with a more rigid cyclic β-amino acid can lock the peptide backbone into a more defined geometry. This approach allows for the systematic exploration of the conformational space and can help to identify the key structural features required for biological activity.

Another approach is the introduction of intramolecular hydrogen bonds or other non-covalent interactions that can stabilize a particular conformation. The goal of these modifications is to pre-organize the analogue into a shape that is complementary to the binding site of its biological target, thereby minimizing the entropic penalty of binding. nih.gov The information gleaned from these conformationally restricted analogues is crucial for the rational design of more potent and selective compounds.

Investigating the Effects of Terminal Modifications and Side-Chain Substitutions

For instance, N-terminal acetylation removes the positive charge of the free amine, which can alter electrostatic interactions with a receptor and may also increase the peptide's stability against aminopeptidases. Similarly, C-terminal amidation neutralizes the negative charge of the carboxylic acid, which can affect binding and improve stability against carboxypeptidases. nih.gov These modifications can also influence the membrane permeability of the analogues. nih.gov

Side-chain substitutions, particularly on the tryptophan residue, are another powerful tool for probing molecular interactions. Replacing tryptophan with other aromatic amino acids (e.g., phenylalanine, tyrosine) can help to delineate the importance of the indole ring's size, hydrophobicity, and hydrogen bonding capability. Furthermore, substitutions on the indole ring itself (e.g., halogenation) can be used to fine-tune electronic properties and introduce new interaction points.

Table 3: Impact of Terminal and Side-Chain Modifications on Dipeptide Properties

| Modification Type | Example | Potential Effects |

| N-Terminal Modification | Acetylation | Neutralizes positive charge, may increase stability. |

| C-Terminal Modification | Amidation | Neutralizes negative charge, may increase stability and alter binding. nih.gov |

| Tryptophan Side-Chain Substitution | Replacement with Phenylalanine | Probes the role of the indole N-H group in hydrogen bonding. |

| Indole Ring Substitution | Halogenation | Alters electronic properties and can introduce halogen bonding interactions. |

Spatial Orientations and Inter-Residue Interactions in H-Beta-ala-trp-oh 2HO Variants

The three-dimensional arrangement of the β-alanine and tryptophan residues relative to each other is a critical determinant of the biological activity of H-Beta-ala-trp-oh variants. The spatial orientation of the tryptophan side chain, in particular, dictates which of its interaction surfaces are available for binding to a receptor. The flexibility of the β-alanine backbone allows the tryptophan to explore a range of conformations, and understanding these preferred orientations is key to designing more effective analogues.

Computational modeling and spectroscopic techniques, such as NMR, can provide valuable insights into the preferred spatial orientations and inter-residue interactions of H-Beta-ala-trp-oh variants. This information, combined with the results of SAR studies, allows for the construction of a detailed pharmacophore model that can guide the design of future analogues with improved biological properties.

Computational and Theoretical Approaches to H Beta Ala Trp Oh 2ho Chemistry and Biology

Molecular Dynamics (MD) Simulations of Dipeptide Conformations and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to examine the conformational states and dynamic behavior of biomolecular systems. researchgate.net By simulating the motions of atoms over time, MD provides a detailed picture of how dipeptides like β-alanyl-L-tryptophan explore different shapes (conformations) and interact with their environment, such as solvent molecules or biological macromolecules.

Researchers employ MD simulations to probe the structural stability and flexibility of peptides. For instance, simulations can track the root-mean-square deviation (RMSD) of amino acid residues, with lower RMSD values suggesting less structural variability and a more stable conformation. researchgate.net These simulations have shown that the presence of specific amino acids, such as D-tryptophan in certain venom peptides, can lead to more compact and structurally stable conformations compared to their all-L-amino acid counterparts. researchgate.net This stability is often supported by lower kinetic energy values observed throughout the simulation. researchgate.net

MD simulations are also crucial for understanding the complex interplay of intermolecular interactions that govern peptide aggregation and function. mdpi.com In the context of amyloid formation, simulations reveal how factors like pH and the presence of charged residues influence the stability of β-sheet structures. mdpi.com For peptides containing tryptophan, such as H-Beta-ala-trp-oh, MD can elucidate the energetic contribution of the tryptophan residue to the stability of these aggregates. mdpi.com The simulations can model how the dipeptide interacts with other molecules, including the outer membranes of bacteria, providing insights into the mechanisms of action for antimicrobial peptides rich in tryptophan and arginine. nih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Tryptophan-Containing Peptides

| Parameter | Description | Insights Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed peptide structures over time. | Assesses conformational stability; lower values indicate a more rigid and stable structure. researchgate.net |

| Radius of Gyration (Rg) | Indicates the compactness of the peptide's structure. | Reveals whether the peptide adopts a compact or extended conformation. researchgate.net |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds, both intramolecularly and with solvent. | Identifies key interactions that stabilize specific conformations or mediate binding. nih.gov |

| Potential Energy | Calculates the total potential energy of the system over the simulation trajectory. | Lower and more stable energy values suggest a more favorable and stable conformation. researchgate.net |

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules, providing deep insights into chemical reaction mechanisms at the atomic level. researchgate.netrsc.org DFT calculates the electronic energy of a molecule based on its electron density, allowing for the accurate mapping of potential energy surfaces for chemical reactions. stackexchange.comresearchgate.net This enables the identification of transition states and the calculation of activation energy barriers, which are crucial for understanding reaction kinetics. researchgate.netrsc.org

For dipeptides, DFT is used to study the mechanism of peptide bond formation, a fundamental process in biology. researchgate.net Calculations can compare different reaction pathways, such as intramolecular versus intermolecular processes, to determine the most energetically favorable route. researchgate.net For example, studies have shown that for the generation of cyclic dipeptides, a reaction pathway assisted by a water molecule is often more favorable than a direct intramolecular reaction. researchgate.net

DFT is also applied to understand the mechanisms of peptide fragmentation in mass spectrometry and the specifics of hydrogen abstraction reactions. rsc.orgrsc.org Advanced QM methods like Time-Dependent DFT (TDDFT) and CASSCF/CASPT2 can be used to study the excited-state properties of the tryptophan residue within the dipeptide. nih.govacs.orgnih.gov These calculations can predict absorption and emission energies and elucidate the photophysical and photochemical behavior of the molecule, which is dominated by the indole (B1671886) chromophore of tryptophan. acs.orgnih.gov

Table 2: Application of DFT in Studying Dipeptide Reaction Mechanisms

| Application | Method | Key Findings |

| Cyclic Dipeptide Formation | DFT (e.g., B3LYP) | Identifies transition states and intermediates; determines that water-assisted pathways can have lower energy barriers than intramolecular cyclization. researchgate.net |

| Hydrogen Abstraction | DFT (e.g., BHandHLYP), CCSD(T) | Models reaction profiles, including pre-reactive complexes; calculates rate coefficients and activation energies. rsc.org |

| Peptide Fragmentation (MS) | DFT with graph theory | Elucidates complex gas-phase fragmentation mechanisms without relying solely on chemical intuition. rsc.org |

| Photochemistry of Tryptophan | TDDFT, CASSCF/CASPT2 | Computes vertical electronic transition energies and interprets absorption spectra; studies the decay mechanisms of excited states. nih.govnih.gov |

In Silico Screening and Design of H-Beta-ala-trp-oh 2HO-based Peptides

In silico screening and computational design are transforming the discovery of new peptide-based therapeutics. researchgate.nettandfonline.com These approaches use computer algorithms to search vast virtual libraries of peptides and to design novel sequences with desired properties, such as high binding affinity for a specific biological target. biophysics.orgunits.it This process significantly accelerates the initial stages of drug discovery by prioritizing the most promising candidates for experimental synthesis and testing. tandfonline.com

The design process often begins with a known protein target structure. tandfonline.com Computational tools can then be used to either screen existing peptide libraries or build new peptides de novo. researchgate.netunits.it For peptides based on H-Beta-ala-trp-oh, the unique properties of the β-alanine and tryptophan residues can be leveraged. The tryptophan residue, for example, is known to be important for binding interactions, often acting as an anchor in protein-ligand complexes. nih.govplos.org

Web-based tools and specialized software allow researchers to predict the bioactivity of peptide sequences. nih.gov For instance, platforms like Peptide Ranker predict the probability of a peptide being bioactive, while databases like BIOPEP-UWM can identify potential antioxidant or ACE-inhibitory fragments within a given sequence. nih.gov This in silico approach enables the rapid identification of promising peptide sequences from protein hydrolysates for further investigation. nih.govmdpi.com The ultimate goal is to engineer peptides with high specificity and stability for therapeutic, diagnostic, or biomaterial applications. units.itnih.gov

Protein-Ligand Docking and Binding Affinity Predictions for Dipeptide Interactions

Protein-ligand docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a protein receptor to form a stable complex. nih.gov This method is central to structure-based drug design and is widely used to understand how dipeptides like β-alanyl-L-tryptophan might interact with biological targets. researcher.life Docking algorithms sample numerous possible conformations of the ligand within the protein's binding site and use a scoring function to rank them. nih.govescholarship.org

The scoring function estimates the binding affinity, which is the strength of the interaction between the ligand and the protein. nih.gov Binding affinity is a thermodynamic quantity, typically the free energy of binding (ΔG), and is often reported in units of kcal/mol or as an inhibition constant (Ki) or IC50 value. rowansci.comnih.gov More negative ΔG values indicate a more thermodynamically favorable and stronger binding interaction. rowansci.com

For β-alanyl-L-tryptophan, docking studies can reveal key interactions, such as hydrogen bonds or π-stacking involving the tryptophan indole ring, that contribute to binding. plos.orgresearchgate.net While standard docking is fast, it can be inaccurate. rowansci.com More computationally intensive methods like free energy perturbation (FEP) or thermodynamic integration (TI), which often incorporate MD simulations, can provide more accurate predictions of binding affinity. rowansci.com Recently, machine learning and deep learning models have emerged as powerful tools to improve the accuracy of binding affinity prediction, leveraging large datasets of known protein-ligand interactions. nih.govbiorxiv.orgarxiv.org

Table 3: Comparison of Computational Methods for Binding Affinity Prediction

| Method | Computational Cost | Accuracy | Principle |

| Docking (Scoring Functions) | Low (seconds to minutes) | Low to Medium | Ranks poses based on geometric and chemical complementarity using empirical or knowledge-based scoring. nih.gov |

| MM/PBSA & MM/GBSA | Medium | Medium | Calculates binding free energy by combining molecular mechanics energy with a continuum solvation model post-MD simulation. plos.org |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | High (hours to days) | High | Rigorously calculates free energy differences based on statistical mechanics principles and extensive MD simulations. rowansci.com |

| Machine/Deep Learning | Varies (fast for inference) | Medium to High | Learns complex patterns from large datasets of protein-ligand structures and affinities to predict binding strength. nih.govbiorxiv.org |

Analysis of Energetic Contributions to Stability and Reactivity

Understanding the energetic contributions that govern the stability of a dipeptide and its complexes is crucial for predicting its behavior. Computational methods allow for the dissection of the total energy of a system into its constituent parts, such as solvation energy, electrostatic interactions, and van der Waals forces.

The stability of a protein-ligand complex, for example, is determined by the binding free energy (ΔG), which encompasses both enthalpic and entropic contributions. The tryptophan side chain is known to play a significant role in the stability of membrane proteins, and its energetic contribution can be highly dependent on its specific location within a lipid bilayer. nih.gov Computational studies can systematically evaluate this contribution by calculating the change in unfolding free energy when tryptophan is substituted with a simpler amino acid like alanine. nih.gov

For chemical reactivity, QM and DFT calculations are used to determine the activation energy (the energy barrier that must be overcome for a reaction to occur). researchgate.netrsc.org By comparing the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. rsc.org This analysis reveals why certain reaction pathways are favored over others and provides a quantitative measure of a molecule's reactivity. These theoretical calculations are invaluable for interpreting experimental results and for designing molecules with tailored stability and reactivity profiles. usf.edu

Emerging Research Directions and Methodological Advances for H Beta Ala Trp Oh 2ho

Development of Novel Biosensors Utilizing Tryptophan's Fluorescent Properties

The intrinsic fluorescence of the tryptophan residue within β-Alanyl-L-tryptophan is a key property being harnessed for the development of advanced biosensors. acs.orgacs.org Tryptophan's fluorescence is highly sensitive to its local environment, making it an excellent probe for studying molecular interactions and conformational changes in proteins and peptides. nih.govbiosynth.com

Recent research has focused on creating biosensors that can detect specific L-amino acids. nih.gov These biosensors often utilize enzymes that act on the amino acid of interest, with the resulting product or change in fluorescence being the detectable signal. For instance, some biosensors measure the hydrogen peroxide produced during the enzymatic oxidation of L-amino acids. nih.gov The fluorescence emission of tryptophan can vary significantly, with emission maxima ranging from 307 to 353 nanometers depending on its environment. biosynth.com This variability is crucial for designing sensitive and selective biosensors. mdpi.com

Studies on tryptophan-containing dipeptides like β-Alanyl-L-tryptophan have shown that the fluorescence quantum yield and lifetime are influenced by the peptide's conformation and the proximity of quenching groups, such as the peptide bond's carbonyl groups. acs.orgnih.gov This detailed understanding of tryptophan's photophysics is essential for the rational design of biosensors with tailored specificities and sensitivities. For example, the interaction of penetratin peptides containing tryptophan with lipid membranes leads to a blue shift in the fluorescence emission and a decrease in quantum yield, indicating a change in the tryptophan's environment. nih.gov

| Parameter | Description | Relevance to Biosensors |

| Fluorescence Quantum Yield | The ratio of photons emitted to photons absorbed. | Changes in quantum yield upon binding to a target can be used as a sensing signal. |

| Fluorescence Lifetime | The average time the molecule spends in the excited state before returning to the ground state. | Sensitive to the molecular environment and can be used to probe binding events. |

| Emission Wavelength Maximum (λmax) | The wavelength at which the fluorescence emission is most intense. | Shifts in λmax indicate changes in the polarity of the tryptophan's environment, signaling interaction. nih.gov |

| Quenching | A process that decreases the fluorescence intensity. | Can be modulated by the presence of specific analytes, forming the basis of a sensing mechanism. nih.gov |

Integration into Unnatural Amino Acid Incorporation Studies

The field of unnatural amino acid (UAA) incorporation is a powerful tool for protein engineering and studying protein function. cpcscientific.com β-Alanyl-L-tryptophan, containing the non-proteinogenic β-alanine, is a prime candidate for such studies. cpcscientific.comnih.gov The ability to site-specifically incorporate UAAs into proteins allows for the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties. google.comnih.gov

Several strategies exist for incorporating UAAs into proteins, including chemical synthesis, in vitro biosynthesis, and in vivo nonsense suppression. google.comgoogle.com The chemical aminoacylation strategy, in particular, offers broad applicability, allowing for the incorporation of a wide array of UAAs with diverse structures. nih.gov This method involves chemically attaching the desired UAA to a suppressor tRNA, which then delivers the UAA to the ribosome during protein synthesis in response to a nonsense codon. nih.gov

The incorporation of dipeptides like β-Alanyl-L-tryptophan presents unique opportunities and challenges. The larger size and different chemical nature of a dipeptide compared to a single amino acid require that the ribosomal machinery can accommodate it. nih.gov Research has shown that the ribosome is surprisingly tolerant and can incorporate a variety of large and structurally diverse UAAs. nih.gov The inclusion of β-amino acids can induce specific secondary structures, such as β-sheets, and can increase the peptide's resistance to proteolytic degradation. cpcscientific.comnih.gov

| Incorporation Method | Description | Applicability to Dipeptides |

| Solid-Phase Peptide Synthesis | Stepwise chemical synthesis of peptides on a solid support. | Straightforward for small peptides and proteins (typically <100 residues). google.com |

| In Vitro Biosynthesis | Addition of a chemically acylated suppressor tRNA to an in vitro protein synthesis system. | Has been used to incorporate over 100 different UAAs into various proteins. google.com |

| In Vivo Nonsense Suppression | Use of an orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair to incorporate a UAA in living cells. | A powerful tool for creating proteins with novel functions in a cellular context. nih.gov |

| Enzymatic Ligation | Joining of peptide fragments using enzymes. | Allows for the creation of larger proteins from smaller, synthetically accessible pieces. rsc.org |

High-Throughput Screening Methodologies for Dipeptide Libraries

The discovery of novel bioactive peptides often relies on the screening of large and diverse peptide libraries. nih.gov High-throughput screening (HTS) methodologies are essential for efficiently identifying "hit" compounds from these libraries, which can contain millions or even billions of different molecules. nih.gov

Several HTS techniques are applicable to the screening of dipeptide libraries. creative-peptides.com These methods can be broadly categorized into display technologies (e.g., phage display), one-bead-one-compound (OBOC) libraries, and array-based screening. nih.govpepdd.com Display technologies link the peptide to its encoding genetic material, allowing for affinity-based selection and subsequent amplification of the hits. nih.gov

OBOC libraries involve synthesizing a unique peptide on each bead of a resin support. pepdd.comacs.org The beads can then be screened for binding to a target of interest, and the sequence of the peptide on the positive beads can be determined by methods like mass spectrometry. acs.org Modern HTS platforms integrate robotics, advanced detection systems (e.g., fluorescence, mass spectrometry), and sophisticated data analysis to rapidly test large numbers of compounds. creative-peptides.comacs.org For instance, the fiber-optic array scanning technology (FAST) can screen bead-based libraries at a rate of 5 million compounds per minute. nih.gov

| Screening Technology | Principle | Throughput |

| Phage Display | Peptides are expressed on the surface of bacteriophages. | High (libraries of 10^9 to 10^12) |

| One-Bead-One-Compound (OBOC) | Each bead carries a unique peptide sequence. pepdd.com | High (libraries of 10^6 to 10^7) |

| Peptide Arrays | Peptides are synthesized at defined locations on a solid surface. | High |

| SAMDI Mass Spectrometry | A label-free method combining self-assembled monolayers with mass spectrometry. acs.org | High (100,000 compounds per day) acs.org |

| Fluorescence-Activated Cell Sorting (FACS) | Used to sort beads based on fluorescence after incubation with a labeled target. nih.gov | Very High (theoretical ~10^8 in 10 hours) nih.gov |

Advanced Bioinformatic and Proteomic Approaches for Dipeptide Profiling

The comprehensive analysis of all peptides in a biological system, known as peptidomics, requires advanced analytical and computational tools. nih.govyoutube.com Mass spectrometry-based proteomics is the cornerstone of peptidomic research, enabling the identification and quantification of thousands of peptides in complex samples. nih.govyoutube.com

For dipeptide profiling, techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to separate and identify the dipeptides. youtube.com The fragmentation pattern of a peptide in the mass spectrometer provides sequence information, allowing for its identification. youtube.com Advances in mass spectrometry instrumentation, such as high-resolution Orbitrap and time-of-flight (TOF) analyzers, have significantly improved the sensitivity and accuracy of peptide identification. youtube.com

Bioinformatics plays a crucial role in analyzing the vast datasets generated by proteomic experiments. nih.gov This includes database searching to match experimental spectra to known peptide sequences, statistical analysis to identify significant changes in peptide abundance, and the use of machine learning algorithms to predict the biological activity of peptides. oup.commdpi.com For example, computational tools can predict the antimicrobial properties of peptides based on their sequence and physicochemical properties. mdpi.com Furthermore, bioinformatics workflows can integrate transcriptomic and proteomic data to gain a more comprehensive understanding of the biological roles of peptides. mdpi.com

Cross-Disciplinary Applications in Chemical Biology Research

The unique properties of β-Alanyl-L-tryptophan and the advanced methodologies being developed for its study have significant implications for various areas of chemical biology research. Chemical biology aims to use chemical tools to understand and manipulate biological systems.

The ability to incorporate β-Alanyl-L-tryptophan into proteins provides a powerful tool for probing protein structure and function. The β-alanine residue can introduce conformational constraints and resistance to enzymatic degradation, while the tryptophan moiety serves as a fluorescent reporter. nih.govcpcscientific.comnih.gov This allows researchers to create more stable and "seeable" proteins for detailed biophysical studies.

Furthermore, the development of biosensors based on β-Alanyl-L-tryptophan has applications in diagnostics and drug discovery. nih.gov These biosensors could be used to monitor the levels of specific metabolites in biological fluids or to screen for compounds that modulate the activity of a particular enzyme. mdpi.comnih.gov

The cross-disciplinary nature of this research is evident in the convergence of synthetic chemistry, molecular biology, spectroscopy, and computational science. The synthesis of novel dipeptide analogues, their incorporation into biological systems, the spectroscopic analysis of their behavior, and the computational modeling of their interactions all contribute to a deeper understanding of the fundamental principles governing molecular recognition and biological function. nih.govbeilstein-journals.org

Q & A

Q. 1.1. What are the recommended methods for synthesizing H-Beta-ala-trp-oh 2HO?

Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu chemistry is recommended due to its compatibility with tryptophan and beta-alanine residues. Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) is critical to isolate the target compound from byproducts. Characterization should include NMR (¹H, ¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Ensure proper handling of the 2HO moiety (likely a hydrate or hydroxyl derivative) during lyophilization to prevent degradation .

Q. 1.2. Which analytical techniques are essential for characterizing H-Beta-ala-trp-oh 2HO?

Answer: A multi-technique approach is advised:

- NMR Spectroscopy : To confirm backbone connectivity and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- HPLC with UV/Vis Detection : To assess purity and quantify the hydrate (2HO) content.

- FTIR Spectroscopy : To identify functional groups (e.g., -OH, amide bonds).

Cross-referencing data with published spectra of similar peptides is critical to avoid misinterpretation .

Advanced Research Questions

Q. 2.1. How can researchers assess the stability of H-Beta-ala-trp-oh 2HO under physiological conditions?

Answer: Design accelerated stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and temperatures (25°C–37°C). Use RP-HPLC to monitor degradation products over time. Mass spectrometry can identify hydrolyzed fragments (e.g., cleavage at the beta-alanine-tryptophan bond). For the 2HO group, thermogravimetric analysis (TGA) quantifies hydrate loss under thermal stress .

Q. 2.2. How should discrepancies in reported spectroscopic data for H-Beta-ala-trp-oh 2HO be addressed?

Answer: Discrepancies may arise from solvent effects, hydrate variability, or impurities. Mitigation strategies include:

Q. 2.3. What experimental designs optimize the synthesis yield of H-Beta-ala-trp-oh 2HO?

Answer: Apply Design of Experiments (DOE) to test variables like coupling reagent efficiency (e.g., HBTU vs. HATU), reaction time, and temperature. Response Surface Methodology (RSM) can model interactions between factors. For example, a Central Composite Design (CCD) might reveal that 25°C and 2-hour coupling times maximize yield while minimizing racemization .

Q. 2.4. How can computational modeling predict the interaction of H-Beta-ala-trp-oh 2HO with biological targets?

Answer: Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like G-protein-coupled receptors (GPCRs), given tryptophan’s role in ligand-receptor interactions. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of the peptide-target complex under physiological conditions. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Methodological and Ethical Considerations

Q. 3.1. What strategies ensure robust analytical method validation for H-Beta-ala-trp-oh 2HO?

Answer: Follow ICH Q2(R1) guidelines:

Q. 3.2. How to evaluate the physiological activity of H-Beta-ala-trp-oh 2HO in preclinical models?

Answer: Use cell-based assays (e.g., cAMP modulation for GPCR activity) and animal models (e.g., rodent pharmacokinetics). For hydrate stability, compare in vivo bioavailability with and without controlled hydration. Ethical approval must address humane endpoints and sample size justification per ARRIVE guidelines .

Q. 3.3. What literature review strategies are critical for contextualizing H-Beta-ala-trp-oh 2HO research?

Answer: Systematically search databases (PubMed, SciFinder) using controlled vocabularies (MeSH terms, CAS Registry Numbers). Prioritize peer-reviewed journals over preprint repositories. Use citation management tools (e.g., EndNote) to track sources and avoid plagiarism. Critically appraise studies for conflicts of interest or methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.